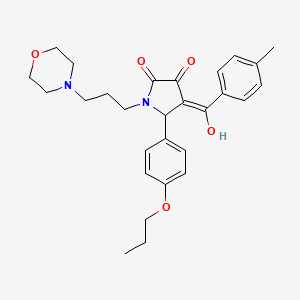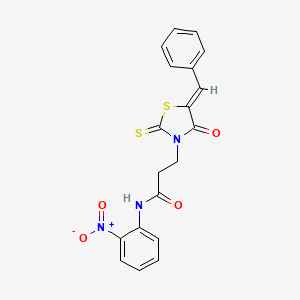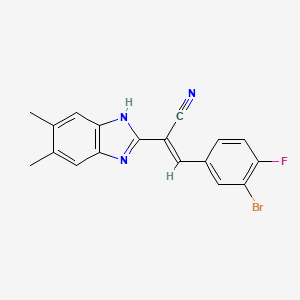![molecular formula C13H15ClFNO2 B5455617 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5455617.png)
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with chloro and fluoro groups, as well as an oxolan-2-yl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Halogenation: Chloro and fluoro groups are introduced via halogenation reactions.
Side Chain Introduction: The oxolan-2-yl ethyl side chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the oxolan-2-yl ethyl side chain.
2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the fluoro group.
6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the chloro group.
Uniqueness
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the presence of both chloro and fluoro groups, as well as the oxolan-2-yl ethyl side chain
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-8(11-6-3-7-18-11)16-13(17)12-9(14)4-2-5-10(12)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNBLISXGKCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5455542.png)
![N-(1H-imidazol-2-ylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5455543.png)
![(E)-N-[4-[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B5455545.png)

![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5455566.png)
![2-[(2-ADAMANTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5455569.png)

![(3S*,4S*)-1-(4-amino-2-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5455582.png)

![7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5455587.png)
![2-({1-CYCLOHEXYL-4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5455596.png)
![6-(2-chlorobenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5455603.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methylacetamide](/img/structure/B5455638.png)
